Olomoucine-d3
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Overview
Description
Olomoucine-d3 is a deuterated derivative of olomoucine, a synthetic purine compound known for its role as a cyclin-dependent kinase inhibitor. Cyclin-dependent kinases are crucial enzymes that regulate the cell cycle, and inhibitors like this compound are valuable tools in cancer research and therapy .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of olomoucine-d3 involves the incorporation of deuterium atoms into the olomoucine molecule. This can be achieved through various synthetic routes, including the use of deuterated reagents and solvents. The reaction conditions typically involve controlled temperatures and pressures to ensure the selective incorporation of deuterium atoms .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product with high isotopic purity .
Chemical Reactions Analysis
Types of Reactions
Olomoucine-d3 undergoes several types of chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve specific temperatures, pressures, and pH levels .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type. For example, oxidation of this compound may yield hydroxylated derivatives, while reduction may produce deuterated alcohols .
Scientific Research Applications
Olomoucine-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance spectroscopy due to its deuterium content.
Biology: Employed in studies of cell cycle regulation and signal transduction pathways.
Medicine: Investigated for its potential therapeutic effects in cancer treatment and neurodegenerative diseases.
Industry: Utilized in the development of new drugs and chemical probes .
Mechanism of Action
Olomoucine-d3 exerts its effects by inhibiting cyclin-dependent kinases, which are essential for cell cycle progression. By binding to the active site of these kinases, this compound prevents their interaction with cyclins, thereby blocking cell cycle progression and inducing cell cycle arrest. This mechanism is particularly useful in cancer research, where uncontrolled cell proliferation is a hallmark of the disease .
Comparison with Similar Compounds
Similar Compounds
Roscovitine: Another cyclin-dependent kinase inhibitor with a similar structure and mechanism of action.
Purvalanol: A more potent derivative of olomoucine with enhanced inhibitory activity against cyclin-dependent kinases.
Flavopiridol: A synthetic flavonoid that also inhibits cyclin-dependent kinases but has a different chemical structure
Uniqueness of Olomoucine-d3
This compound is unique due to its deuterium content, which provides several advantages in research applications. Deuterium atoms have different nuclear properties compared to hydrogen, making this compound a valuable tool in studies involving mass spectrometry and nuclear magnetic resonance spectroscopy. Additionally, the deuterium atoms can enhance the metabolic stability of the compound, making it more suitable for in vivo studies .
Properties
Molecular Formula |
C15H18N6O |
---|---|
Molecular Weight |
301.36 g/mol |
IUPAC Name |
2-[[6-(benzylamino)-9-(trideuteriomethyl)purin-2-yl]amino]ethanol |
InChI |
InChI=1S/C15H18N6O/c1-21-10-18-12-13(17-9-11-5-3-2-4-6-11)19-15(16-7-8-22)20-14(12)21/h2-6,10,22H,7-9H2,1H3,(H2,16,17,19,20)/i1D3 |
InChI Key |
GTVPOLSIJWJJNY-FIBGUPNXSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])N1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 |
Canonical SMILES |
CN1C=NC2=C(N=C(N=C21)NCCO)NCC3=CC=CC=C3 |
Origin of Product |
United States |
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